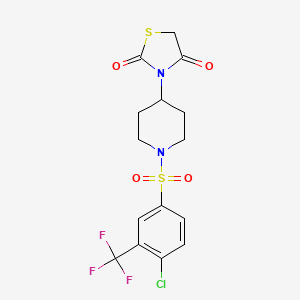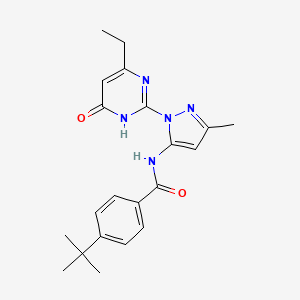
Tcmdc-142373
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tcmdc-142373 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as small molecules and has been shown to have promising results in various scientific studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Tcmdc-142373 can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
4-bromo-2-fluoroaniline, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 2,6-dimethylpyridine, triethylamine, acetonitrile, methanol, wate
Reaction
Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of 2,6-dimethylpyridine and triethylamine in acetonitrile to form an intermediate product., Step 2: The intermediate product is then treated with methanol and water to yield the final product, Tcmdc-142373.
Mechanism Of Action
The exact mechanism of action of Tcmdc-142373 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and the immune response. By inhibiting NF-κB, Tcmdc-142373 may be able to reduce inflammation and improve immune function.
Biochemical And Physiological Effects
Studies have shown that Tcmdc-142373 has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, Tcmdc-142373 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tcmdc-142373 for lab experiments is its ability to inhibit NF-κB activity, which is involved in many cellular processes. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of Tcmdc-142373 is that its effects may be cell-type specific, meaning that it may not have the same effects in all cell types.
Future Directions
There are several potential future directions for research on Tcmdc-142373. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify the specific types of cancer that it may be effective against. Additionally, more research is needed to fully understand the mechanism of action of Tcmdc-142373 and its effects on different cell types. Finally, there is potential for the development of novel drugs based on the structure of Tcmdc-142373, which could have even greater therapeutic potential.
Scientific Research Applications
Tcmdc-142373 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in several animal models of inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Tcmdc-142373 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-16-12-18(27)24-20(22-16)26-17(11-13(2)25-26)23-19(28)14-7-9-15(10-8-14)21(3,4)5/h7-12H,6H2,1-5H3,(H,23,28)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUQSHOFMKLNLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142373 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)
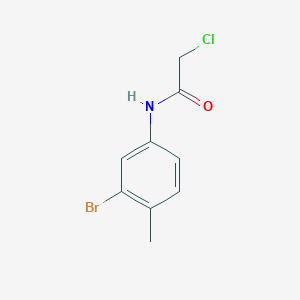
![1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2400225.png)
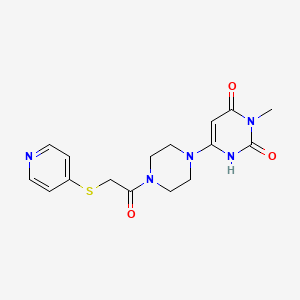
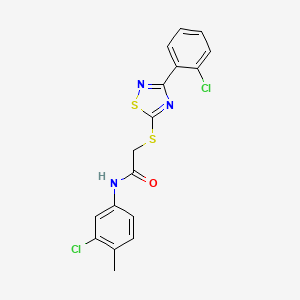
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
![8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2400231.png)
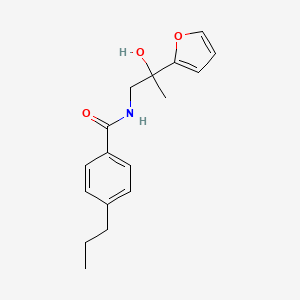
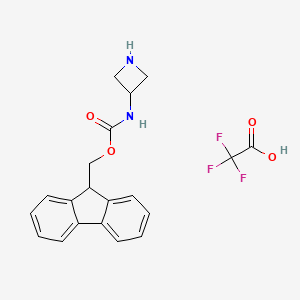
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)
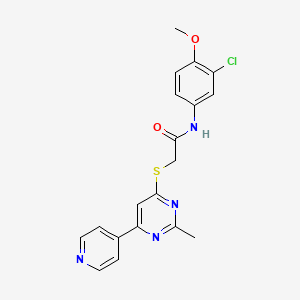
![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)
